molecular formula C8H7BClF3N2O2 B6335702 2-(Trifluoromethyl)-1H-benzimidazole-5-boronic acid, hydrochloride salt CAS No. 2096332-98-6

2-(Trifluoromethyl)-1H-benzimidazole-5-boronic acid, hydrochloride salt

Cat. No. B6335702
CAS RN: 2096332-98-6
M. Wt: 266.41 g/mol
InChI Key: NJYAMKOMBKGYDS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-benzimidazole-5-boronic acid, hydrochloride salt (2TFMBI-HCl) is a compound derived from the class of heterocyclic compounds known as benzimidazoles, which are important building blocks of many pharmaceuticals, agrochemicals and other biologically active compounds. This compound has been widely studied due to its potential applications in many areas, such as drug synthesis, medicinal chemistry, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2TFMBI-HCl.

Scientific Research Applications

Catalysis in Organic Synthesis

The use of N,N-substituted benzimidazole salts, including those related to 2-(Trifluoromethyl)-1H-benzimidazole, has been investigated in catalytic processes. For example, these compounds have been efficiently used in carbonylative Suzuki coupling reactions, leading to the synthesis of unsymmetrical arylpyridine ketones. Such reactions showcase the utility of benzimidazole derivatives in facilitating complex organic transformations under inert conditions, highlighting their potential in synthetic organic chemistry (Touj et al., 2018).

Fluoride Sensing

Benzimidazole derivatives have also been synthesized for applications in sensing, such as the detection of fluoride ions. A study demonstrated the synthesis of benzimidazole substituted boron-dipyrromethene, which showed remarkable selectivity and specificity toward fluoride ions over other anions. The fluoride ion binding resulted in a significant quenching of fluorescence, indicating the potential of these compounds in developing chemosensors (Madhu & Ravikanth, 2014).

Antiparasitic Activity

Research into 2-(trifluoromethyl)-1H-benzimidazole derivatives has also highlighted their antiparasitic activity. A series of these derivatives were synthesized and showed nanomolar activities against various protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Furthermore, some derivatives demonstrated efficacy against Trichinella spiralis in both in vitro and in vivo models, suggesting their potential as antiparasitic agents (Hernández‐Luis et al., 2010).

Antimicrobial and Antifungal Properties

Novel benzimidazole derivatives, including those with trifluoromethyl groups, have been evaluated for their antimicrobial and antifungal activities. Compounds displaying significant antibacterial and antifungal properties were identified, with some showing comparable or even superior activity to reference drugs. The antimicrobial efficacy of these derivatives underscores their potential in addressing resistant microbial strains (Zhang et al., 2014).

Material Science and Corrosion Inhibition

Benzimidazole derivatives have been explored for their applications in material science, particularly as corrosion inhibitors. Studies demonstrate that these compounds can effectively inhibit the corrosion of metals in acidic media. Their efficiency as corrosion inhibitors makes them valuable for extending the lifespan of metals in industrial applications (Tang et al., 2013).

Mechanism of Action

Target of Action

It’s known that boronic acids are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM cross-coupling reactions, the mode of action involves the compound interacting with its targets through a process called transmetalation . This process involves the transfer of an organoboron reagent (like our compound) from boron to palladium . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound plays a crucial role in the formation of new carbon-carbon bonds . This can have downstream effects on various biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Pharmacokinetics

The choice of a particular salt formulation, like a hydrochloride salt, is often based on numerous factors such as the intended dosage form, pharmacokinetics, and pharmacodynamics . The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an active pharmaceutical ingredient .

Result of Action

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 2-(Trifluoromethyl)-1H-benzimidazole-5-boronic acid, HCl salt can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical reagents can potentially influence the compound’s action.

properties

IUPAC Name

[2-(trifluoromethyl)-3H-benzimidazol-5-yl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3N2O2.ClH/c10-8(11,12)7-13-5-2-1-4(9(15)16)3-6(5)14-7;/h1-3,15-16H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYAMKOMBKGYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(N2)C(F)(F)F)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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